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Compound Name: 2-Methyl(113C)prop-1-ene

Cat. No.: B1642356

Get Quote

Executive Summary
2-Methyl(1-13C)prop-1-ene (Isobutylene-1-13C) serves as a critical isotopic standard for

elucidating metabolic pathways, combustion mechanisms, and polymerization kinetics.[1]

Unlike perdeuterated alternatives (

) which can suffer from kinetic isotope effects (KIE), or methyl-labeled variants that lose the
label during primary fragmentation, the

C isotopologue offers a unique advantage: backbone label retention.

This guide analyzes the fragmentation behavior of 2-Methyl(1-13C)prop-1-ene under 70 eV

Electron Ionization (EI), comparing it against unlabeled and alternative isotopic standards.

Part 1: The Comparative Baseline
The following table contrasts the primary mass spectral signatures of the

C variant against the unlabeled standard and common alternatives.

Table 1: Comparative Fragment Ions (EI, 70 eV)
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Analyte
Molecular Ion (

)

Base Peak
(Loss of
Methyl)

Secondary
Peak (Allyl
Cation)

Mechanistic
Advantage

Unlabeled

Isobutylene
56

41 (

)
39

Baseline

reference.[1]

2-Methyl(1-

13C)prop-1-ene
57

42 (

)
40

High Retention.

Label is on the

methylene (

), which is

retained during

standard allylic

cleavage.

2-Methyl(methyl-

13C)prop-1-ene
57 41 & 42 (Split) 39 & 40

Low Specificity.

50% probability

of losing the

labeled methyl

group, splitting

the signal

intensity.[1]

Isobutylene- 64
46 (

)
42

Mass Shift.

Useful for

separating from

biological matrix,

but subject to

H/D scrambling

and KIE.[1]

Part 2: Mechanistic Deep Dive
The utility of 2-Methyl(1-13C)prop-1-ene lies in the specific location of the isotope. In the gas

phase, two competing mechanisms dictate the spectrum: Direct Allylic Cleavage (Dominant)

and Carbon Scrambling (Secondary).
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Direct Allylic Cleavage (The Primary Pathway)
Isobutylene possesses a branched structure where the two methyl groups attached to C2 are

chemically equivalent. Under electron impact, the molecular ion (

, m/z 57) stabilizes by ejecting a methyl radical (

).[1]

Mechanism: The bond breaks between the quaternary carbon (C2) and one of the terminal

methyls (C3 or C4).

Label Tracking: Since the label is located at C1 (

), and the leaving group is a methyl (

), the resulting cation must retain the label.

Result: The base peak shifts cleanly from m/z 41 (unlabeled) to m/z 42 (labeled).

Carbon Scrambling (The Expert Insight)
While direct cleavage suggests a 100% shift to m/z 42, experimental data often reveals a minor

peak at m/z 41 in the labeled spectrum.

Cause: At 70 eV, the internal energy of the isobutylene cation is sufficient to induce skeletal

isomerization (scrambling) prior to fragmentation. The carbons randomize, statistically

distributing the

C label.

Statistical Limit: If complete randomization occurs, the probability of losing the

C atom (as a methyl radical) is 1 in 4 (25%).

Observation: You will observe a dominant m/z 42 peak (Direct Cleavage + 75% of

Scrambled) and a minor m/z 41 peak (25% of Scrambled). This ratio serves as a quality

control metric for ion source temperature and energy stability.

Visualization: Fragmentation Pathways
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The following diagram illustrates the competition between direct retention and scrambling.

Molecular Ion (M+)
[13CH2=C(CH3)2]

m/z 57

Scrambled Intermediate
[Randomized 13C]

High Energy
Isomerization

Direct Cleavage Product
[13C-Allyl Cation]

m/z 42

Dominant Pathway
(Direct Allylic Cleavage)

75% Probability

Scrambled Loss Product
[12C-Allyl Cation]

m/z 41
25% Probability

Loss of 12CH3
(Mass 15)

Loss of 13CH3
(Mass 16)

Click to download full resolution via product page

Figure 1: Fragmentation logic showing the dominance of label retention (m/z 42) vs. the minor

scrambling pathway (m/z 41).

Part 3: Experimental Protocol (GC-MS)
To accurately characterize this isotopologue, strict control of the introduction system is required

due to isobutylene's volatility (BP: -6.9°C).

Workflow
Sample Preparation:

Prepare a gas-tight syringe or a headspace vial.[1]

Dilute the labeled gas standard into helium or nitrogen if working with pure material to

prevent detector saturation.

GC Parameters:

Column: PLOT (Porous Layer Open Tubular) column (e.g., Alumina or Q-Bond) is required

for C4 separation.[1] Standard liquid-phase columns (DB-5) provide poor retention.

Temperature Program: Isothermal at 40°C or ramp from 35°C to 150°C to elute heavier

impurities.

Carrier Gas: Helium at 1.0 mL/min.[1]
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MS Parameters:

Source: Electron Ionization (EI).[1]

Energy: 70 eV (Standard).[1] Note: Lowering energy to 15-20 eV reduces scrambling,

increasing the m/z 42:41 ratio.

Scan Range: m/z 25–100.

Data Validation (Self-Check):

Purity Check: Verify the absence of m/z 56. Any signal at 56 indicates unlabeled impurity.

[1]

Scrambling Index: Calculate the ratio of

. A ratio >0.85 indicates a clean run with minimal thermal scrambling in the source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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